2-{[1,1'-BIPHENYL]-4-YL}-3-PHENYLQUINOXALINE
Description
2-{[1,1’-BIPHENYL]-4-YL}-3-PHENYLQUINOXALINE is an organic compound that belongs to the class of quinoxalines, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a biphenyl group and a phenyl group attached to a quinoxaline core. Quinoxalines are known for their diverse biological activities and are used in various scientific research applications.
Properties
IUPAC Name |
2-phenyl-3-(4-phenylphenyl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2/c1-3-9-19(10-4-1)20-15-17-22(18-16-20)26-25(21-11-5-2-6-12-21)27-23-13-7-8-14-24(23)28-26/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEJRBWFYREIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-3-PHENYLQUINOXALINE typically involves the condensation of o-phenylenediamine with 1,2-diketones. One common method is the reaction of o-phenylenediamine with benzil in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can also be employed to introduce the biphenyl group into the quinoxaline core.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-BIPHENYL]-4-YL}-3-PHENYLQUINOXALINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines with different functional groups.
Scientific Research Applications
2-{[1,1’-BIPHENYL]-4-YL}-3-PHENYLQUINOXALINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-3-PHENYLQUINOXALINE involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with DNA or proteins, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoxaline: Lacks the biphenyl group, making it less complex.
3-Phenylquinoxaline: Similar structure but without the biphenyl substitution.
Biphenylquinoxaline: Contains a biphenyl group but may differ in the position of substitution.
Uniqueness
2-{[1,1’-BIPHENYL]-4-YL}-3-PHENYLQUINOXALINE is unique due to the presence of both biphenyl and phenyl groups attached to the quinoxaline core. This structural feature contributes to its diverse chemical reactivity and wide range of applications in scientific research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
